molecular formula C11H9N3O2 B13152973 3-Methyl-5-nitro-2,4'-bipyridine

3-Methyl-5-nitro-2,4'-bipyridine

Cat. No.: B13152973
M. Wt: 215.21 g/mol
InChI Key: DZZDSZSYTWZSLF-UHFFFAOYSA-N
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Description

3-Methyl-5-nitro-2,4’-bipyridine is a bipyridine derivative, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and materials science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 3-Methyl-5-nitro-2,4’-bipyridine imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-nitro-2,4’-bipyridine typically involves the coupling of appropriately substituted pyridine derivatives. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives, including 3-Methyl-5-nitro-2,4’-bipyridine, often employs large-scale coupling reactions under optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-nitro-2,4’-bipyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-Methyl-5-nitro-2,4’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-nitro-2,4’-bipyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal centers, affecting their catalytic activity and stability. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key residues .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    4,4’-Bipyridine: Another common bipyridine derivative, used in the synthesis of viologens and other electroactive materials.

    3,3’-Bipyridine: Less common but still used in various chemical applications.

Uniqueness

3-Methyl-5-nitro-2,4’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

3-methyl-5-nitro-2-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9N3O2/c1-8-6-10(14(15)16)7-13-11(8)9-2-4-12-5-3-9/h2-7H,1H3

InChI Key

DZZDSZSYTWZSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C2=CC=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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